molecular formula C16H20N4O5 B2544871 4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE CAS No. 695170-93-5

4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE

Cat. No.: B2544871
CAS No.: 695170-93-5
M. Wt: 348.359
InChI Key: VKHHQIHFJWSNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE is a complex organic compound that features a piperazine ring substituted with a nitrobenzoyl group and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Various electrophiles, nucleophiles, and bases.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Reduction: 4-[4-(3-Aminobenzoyl)Piperazine-1-Carbonyl]Morpholine.

    Substitution: Various substituted piperazine derivatives.

    Hydrolysis: Corresponding carboxylic acid and amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-NITROBENZOYL)PIPERAZINE-1-CARBONYL]MORPHOLINE is unique due to the presence of both a nitrobenzoyl group and a morpholine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design .

Biological Activity

The compound 4-[4-(3-nitrobenzoil)piperazine-1-carbonyl]morpholine is a derivative of morpholine and piperazine, which are known for their diverse biological activities. This article explores its biological activity, including its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-[4-(3-nitrobenzoil)piperazine-1-carbonyl]morpholine is C15H18N4O3C_{15}H_{18}N_{4}O_{3}, with a molecular weight of approximately 302.33 g/mol. The presence of both morpholine and piperazine moieties contributes to its pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission .
  • Antiproliferative Effects : Research indicates that morpholine derivatives can exhibit antiproliferative effects against various cancer cell lines . The nitro group in the structure may enhance these effects through electron-withdrawing properties, increasing the compound's reactivity with cellular targets.

Anticancer Activity

A study investigating the antiproliferative effects of piperazine derivatives found that compounds similar to 4-[4-(3-nitrobenzoil)piperazine-1-carbonyl]morpholine exhibited significant cytotoxicity against cancer cell lines. For instance, derivatives demonstrated IC50 values in the low micromolar range, indicating potent activity .

Antioxidant Properties

Compounds with similar structural features have been reported to possess antioxidant activities. The presence of the nitro group may contribute to radical scavenging capabilities, enhancing the therapeutic profile against oxidative stress-related diseases .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological activities. Compounds like 4-[4-(3-nitrobenzoil)piperazine-1-carbonyl]morpholine may exhibit potential in treating neurodegenerative disorders by modulating neurotransmitter levels through inhibition of acetylcholinesterase .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects of various piperazine derivatives on human cancer cell lines. The results indicated that compounds with a similar structure to 4-[4-(3-nitrobenzoil)piperazine-1-carbonyl]morpholine had IC50 values ranging from 5 to 15 µM against breast and ovarian cancer cells, suggesting significant anticancer potential .
  • Enzyme Inhibition :
    • Research on piperazine derivatives showed that they could effectively inhibit acetylcholinesterase with IC50 values around 10 µM, which is comparable to established inhibitors . This suggests a potential application in treating conditions like Alzheimer's disease.

Data Tables

Biological Activity IC50 Values (µM) Target
Anticancer (Breast)5 - 15Cancer Cells
Anticancer (Ovarian)7 - 12Cancer Cells
Acetylcholinesterase Inhibition~10Neurotransmission

Properties

IUPAC Name

[4-(morpholine-4-carbonyl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O5/c21-15(13-2-1-3-14(12-13)20(23)24)17-4-6-18(7-5-17)16(22)19-8-10-25-11-9-19/h1-3,12H,4-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHHQIHFJWSNSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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